Cas no 300674-58-2 (ethyl 5-(1-ethoxy-1-oxopropan-2-yl)oxy-2-phenyl-1-benzofuran-3-carboxylate)

ethyl 5-(1-ethoxy-1-oxopropan-2-yl)oxy-2-phenyl-1-benzofuran-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 5-(1-ethoxy-1-oxopropan-2-yl)oxy-2-phenyl-1-benzofuran-3-carboxylate
- ethyl 5-((1-ethoxy-1-oxopropan-2-yl)oxy)-2-phenylbenzofuran-3-carboxylate
- 3-Benzofurancarboxylic acid, 5-(2-ethoxy-1-methyl-2-oxoethoxy)-2-phenyl-, ethyl ester
- ethyl 2-[3-(ethoxycarbonyl)-2-phenylbenzo[b]furan-5-yloxy]propanoate
- SMSF0018443
- CCG-18055
- BIM-0002480.P001
- AKOS016290779
- 300674-58-2
- SR-01000456814
- ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate
- Oprea1_728833
- CBMicro_002559
- SR-01000456814-1
- F0367-0038
- CB04134
- AKOS001616287
-
- インチ: 1S/C22H22O6/c1-4-25-21(23)14(3)27-16-11-12-18-17(13-16)19(22(24)26-5-2)20(28-18)15-9-7-6-8-10-15/h6-14H,4-5H2,1-3H3
- InChIKey: WSSZCYCBAKWOFG-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=C(OC(C)C(OCC)=O)C=C2C(C(OCC)=O)=C1C1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 382.14163842g/mol
- どういたいしつりょう: 382.14163842g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 9
- 複雑さ: 529
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75Ų
- 疎水性パラメータ計算基準値(XlogP): 4.9
じっけんとくせい
- 密度みつど: 1.195±0.06 g/cm3(Predicted)
- ふってん: 519.0±50.0 °C(Predicted)
ethyl 5-(1-ethoxy-1-oxopropan-2-yl)oxy-2-phenyl-1-benzofuran-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0367-0038-1mg |
ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate |
300674-58-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0367-0038-2μmol |
ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate |
300674-58-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0367-0038-5mg |
ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate |
300674-58-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0367-0038-4mg |
ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate |
300674-58-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0367-0038-5μmol |
ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate |
300674-58-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0367-0038-3mg |
ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate |
300674-58-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0367-0038-2mg |
ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate |
300674-58-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0367-0038-20mg |
ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate |
300674-58-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0367-0038-25mg |
ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate |
300674-58-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0367-0038-50mg |
ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate |
300674-58-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
ethyl 5-(1-ethoxy-1-oxopropan-2-yl)oxy-2-phenyl-1-benzofuran-3-carboxylate 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
4. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
ethyl 5-(1-ethoxy-1-oxopropan-2-yl)oxy-2-phenyl-1-benzofuran-3-carboxylateに関する追加情報
Ethyl 5-(1-Ethoxy-1-Oxopropan-2-Yl)Oxy-2-Phenyl-1-Benzofuran-3-Carboxylate: A Comprehensive Overview
Ethyl 5-(1-Ethoxy-1-Oxopropan-2-Yl)Oxy-2-Phenyl-1-Benzofuran-3-Carboxylate, with the CAS number 300674-58-2, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structural features, which include a benzofuran ring system, an ethoxy group, and a carboxylate ester moiety. These structural elements contribute to its diverse chemical properties and potential applications.
The benzofuran core of this compound is a key structural feature that has been extensively studied in recent years. Benzofurans are known for their aromaticity and stability, making them valuable in various chemical reactions. The presence of the ethoxy group further enhances the compound's reactivity and solubility properties. Recent studies have highlighted the role of such groups in improving the bioavailability of pharmaceutical compounds, suggesting potential applications in drug delivery systems.
One of the most intriguing aspects of Ethyl 5-(1-Ethoxy-1-Oxopropan-2-Yl)Oxy-2-Phenyl-1-Benzofuran-3-Carboxylate is its ability to undergo various chemical transformations. Researchers have explored its reactivity under different conditions, revealing its potential as a precursor in the synthesis of more complex molecules. For instance, the carboxylate ester group can be easily modified to introduce functional groups that enhance the compound's versatility in industrial applications.
Recent advancements in computational chemistry have allowed for a deeper understanding of this compound's electronic structure. By employing density functional theory (DFT), scientists have been able to map out the molecular orbitals and predict reactivity trends. These insights have been instrumental in designing more efficient synthetic pathways for this compound, reducing production costs and environmental impact.
In terms of applications, Ethyl 5-(1-Ethoxy-1-Oxopropan-2-Yl)Oxy-2-Phenyl-1-Benzofuran-3-Carboxylate has shown promise in the field of polymer science. Its ability to form stable copolymers with other monomers has led to its use in developing advanced materials with tailored mechanical and thermal properties. Additionally, its photoresponsive properties make it a candidate for applications in optoelectronics and sensing technologies.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. Key steps include Friedel-Crafts acylation and subsequent esterification reactions. Recent optimizations in these steps have significantly improved yields and purity levels, making large-scale production more feasible.
Ethical considerations are also an important aspect when working with such compounds. Researchers are increasingly adopting green chemistry principles to minimize waste and reduce reliance on hazardous reagents. The synthesis of Ethyl 5-(1-Ethoxy...) aligns with these principles by utilizing renewable feedstocks and catalytic processes.
In conclusion, Ethyl 5-(1-Ethoxy...) stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, versatile properties, and wide-ranging applications position it as a valuable compound in both academic research and industrial settings. As research continues to uncover new facets of its chemistry, this compound is likely to play an even more significant role in shaping future innovations across multiple disciplines.
300674-58-2 (ethyl 5-(1-ethoxy-1-oxopropan-2-yl)oxy-2-phenyl-1-benzofuran-3-carboxylate) 関連製品
- 866844-19-1(4-(azepan-1-yl)-3-(benzenesulfonyl)-6-fluoroquinoline)
- 2227818-03-1((2R)-4-(4,6-dichloropyrimidin-5-yl)butan-2-amine)
- 1805316-03-3(2-(Difluoromethyl)-3-iodopyridine-4-carboxaldehyde)
- 1078634-03-3(1-[2-cyano-3-(3-methyl-1H-imidazol-3-ium-1-yl)phenyl]-3-methyl-1H-imidazol-3-ium diiodide)
- 147224-50-8((R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid)
- 2172101-79-8(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-3-ylacetamido}-3-methylbutanoic acid)
- 2229298-38-6(1-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxycyclobutane-1-carboxylic acid)
- 1805688-24-7(2-Bromo-1-(2-ethoxy-3-(trifluoromethyl)phenyl)propan-1-one)
- 1806197-16-9(2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol)
- 1804494-90-3(4-(Bromomethyl)-3-cyano-5-(difluoromethyl)-2-hydroxypyridine)




